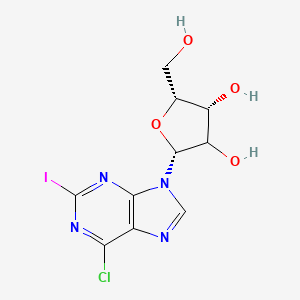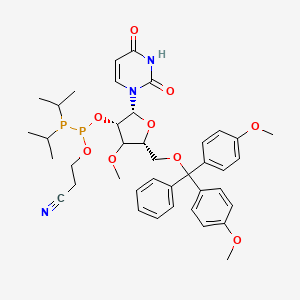
5'-O-DMTr-3'-O-methyl uridine-3'-CED-phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is a uridine analog. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used to introduce modifications into RNA sequences. The modifications can enhance the stability and functionality of the RNA molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite involves several steps The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the 5’-O-DMTr and 3’-O-methyl groupsThe reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of specific solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for use in oligonucleotide synthesis .
化学反应分析
Types of Reactions
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce uridine derivatives with additional hydrogen atoms .
科学研究应用
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are important tools in chemical biology and medicinal chemistry.
Biology: It is used to study the structure and function of RNA molecules, as well as to develop RNA-based therapeutics.
Medicine: It is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) molecules, which have potential therapeutic applications in various diseases.
Industry: It is used in the production of high-purity RNA molecules for research and therapeutic applications
作用机制
The mechanism of action of 5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite involves its incorporation into RNA molecules during oligonucleotide synthesis. The modifications introduced by this compound can enhance the stability and functionality of the RNA molecules. The molecular targets and pathways involved depend on the specific application of the modified RNA molecules. For example, in the case of antisense oligonucleotides, the modified RNA molecules can bind to complementary RNA sequences and inhibit their function .
相似化合物的比较
5’-O-DMTr-3’-O-methyl uridine-3’-CED-phosphoramidite is unique in its ability to introduce specific modifications into RNA molecules. Similar compounds include:
5’-O-DMTr-2’-O-methyl-N6-methyl adenosine 3’-CED-phosphoramidite: This compound is an adenosine analog that introduces similar modifications into RNA molecules.
2’-OMe-U Phosphoramidite: This compound is a uridine analog with 2’-O-methyl protection, used in oligonucleotide synthesis
These compounds share similar applications in oligonucleotide synthesis but differ in the specific modifications they introduce and their effects on the stability and functionality of the RNA molecules.
属性
分子式 |
C40H49N3O9P2 |
|---|---|
分子量 |
777.8 g/mol |
IUPAC 名称 |
3-[[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-di(propan-2-yl)phosphanylphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N3O9P2/c1-27(2)53(28(3)4)54(50-25-11-23-41)52-37-36(48-7)34(51-38(37)43-24-22-35(44)42-39(43)45)26-49-40(29-12-9-8-10-13-29,30-14-18-32(46-5)19-15-30)31-16-20-33(47-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,44,45)/t34-,36?,37+,38-,54?/m1/s1 |
InChI 键 |
LZVUCWWWRRGRNK-MPHCMZGLSA-N |
手性 SMILES |
CC(C)P(C(C)C)P(OCCC#N)O[C@@H]1[C@@H](O[C@@H](C1OC)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |
规范 SMILES |
CC(C)P(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


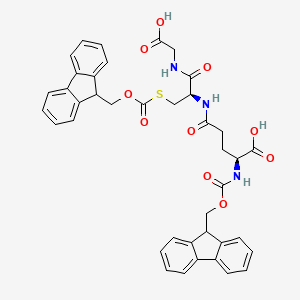
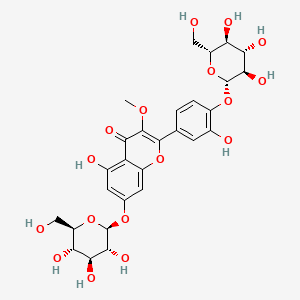
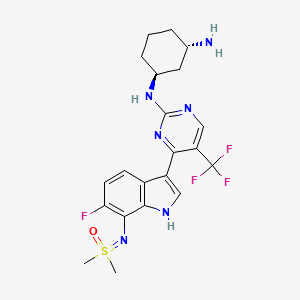
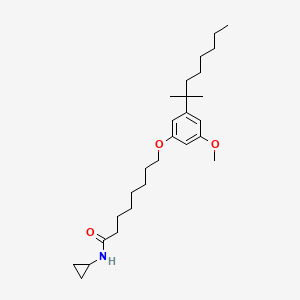

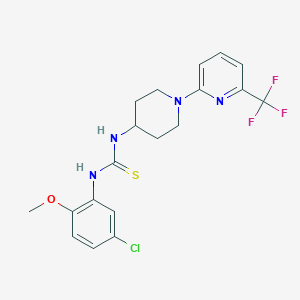

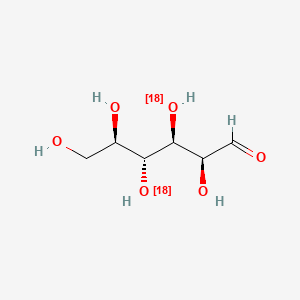
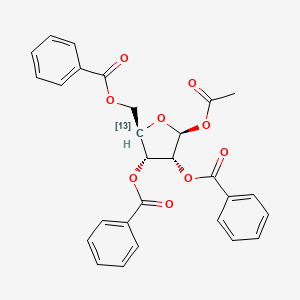


![[1-(4-methylphenyl)triazol-4-yl]methyl (2S)-2-amino-3-phenylpropanoate](/img/structure/B12398577.png)

